molecular formula C13H20N2O2 B14841461 (3-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanamine

(3-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanamine

Katalognummer: B14841461
Molekulargewicht: 236.31 g/mol
InChI-Schlüssel: PSIQTINVSVFWAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanamine is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol . This compound is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and a pyridinyl methanamine moiety. It is used in various scientific research applications due to its unique structural properties.

Vorbereitungsmethoden

The synthesis of (3-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanamine involves several steps. One common method includes the reaction of 3-tert-butoxy-5-cyclopropoxypyridine with methanamine under controlled conditions. The reaction typically requires a solvent such as methanol and a drying agent like magnesium sulfate to ensure the purity of the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity levels.

Analyse Chemischer Reaktionen

(3-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanamine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

(3-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanamine is used in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of (3-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

(3-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for diverse research applications.

Eigenschaften

Molekularformel

C13H20N2O2

Molekulargewicht

236.31 g/mol

IUPAC-Name

[5-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]methanamine

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12-6-10(16-9-4-5-9)8-15-11(12)7-14/h6,8-9H,4-5,7,14H2,1-3H3

InChI-Schlüssel

PSIQTINVSVFWAS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC1=C(N=CC(=C1)OC2CC2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.